molecular formula C13H10O4 B13522464 2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid

2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid

Cat. No.: B13522464
M. Wt: 230.22 g/mol
InChI Key: AHRHOUJPTFFBJT-UHFFFAOYSA-N
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Description

2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid is an organic compound characterized by the presence of a methoxy group attached to a naphthalene ring and an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid typically involves the condensation of 4-methoxynaphthalene-1-carbaldehyde with a suitable acetic acid derivative under acidic conditions. One common method includes the use of Meldrum’s acid in a Knoevenagel-like reaction at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid in biological systems involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other known tubulin inhibitors, which bind to the colchicine site on tubulin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a methoxy group and an oxoacetic acid moiety allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

2-(4-methoxynaphthalen-1-yl)-2-oxoacetic acid

InChI

InChI=1S/C13H10O4/c1-17-11-7-6-10(12(14)13(15)16)8-4-2-3-5-9(8)11/h2-7H,1H3,(H,15,16)

InChI Key

AHRHOUJPTFFBJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)C(=O)O

Origin of Product

United States

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